molecular formula C12H17N3O5S B2765015 2-(morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide CAS No. 1797764-54-5

2-(morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide

Cat. No.: B2765015
CAS No.: 1797764-54-5
M. Wt: 315.34
InChI Key: QZVLYXLXTSIFRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide (CAS 1797764-54-5) is a chemical compound with the molecular formula C12H17N3O5S and a molecular weight of 315.35 g/mol . This sulfonamide derivative features a morpholine ring and a 2-nitrophenyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The structural motif of the morpholine ring is commonly explored in drug discovery for its ability to influence the solubility and metabolic stability of candidate molecules. Similarly, the sulfonamide functional group is a key pharmacophore in a wide range of biologically active compounds. Researchers may utilize this building block in the synthesis of more complex molecules for screening against various biological targets. The compound is provided for research and development purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Material Safety Data Sheet (MSDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-N-(2-nitrophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5S/c16-15(17)12-4-2-1-3-11(12)13-21(18,19)10-7-14-5-8-20-9-6-14/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVLYXLXTSIFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide, also known by its CAS number 1797764-54-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₇N₃O₅S
  • Molecular Weight : 315.34 g/mol
  • Physical State : Powder
  • Melting Point : Not specified in the literature but typically in the range of similar compounds.

Sulfonamides like this compound primarily function as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By inhibiting DHPS, these compounds disrupt bacterial growth and replication.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against various bacterial strains, including:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly against resistant strains.

Antiviral Activity

The antiviral potential of sulfonamides has also been explored. Some derivatives have shown efficacy against viruses such as the influenza virus and coronaviruses. For example, another study indicated that certain nitrogen heterocycles exhibited potent inhibitory effects on viral replication with IC₅₀ values in the low micromolar range.

Study on Antibacterial Efficacy

In a controlled laboratory setting, a derivative of this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a significant bactericidal effect at concentrations as low as 6 µg/mL, outperforming traditional antibiotics like ciprofloxacin in some cases.

Study on Antiviral Properties

A recent investigation into the antiviral activity of sulfonamide derivatives revealed that one particular derivative inhibited the replication of the H1N1 influenza virus with an IC₅₀ value of approximately 0.35 µM, showcasing its potential as an antiviral agent.

Scientific Research Applications

Carbonic Anhydrase Inhibition

One of the notable applications of this compound is its role as an inhibitor of carbonic anhydrase (CA), an important enzyme involved in various physiological processes. Research has shown that morpholine derivatives, including sulfonamides, exhibit potent inhibitory activity against CA-II, which is crucial for developing treatments for conditions like glaucoma and edema .

Antitumor Activity

Studies have indicated that compounds containing morpholine and nitrophenyl groups can exhibit antitumor properties. The presence of the nitrophenyl moiety is particularly significant as it has been associated with enhanced cytotoxicity against cancer cell lines. In vitro studies have demonstrated that derivatives of 2-(morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide can induce apoptosis in tumor cells, making them candidates for further investigation in cancer therapy .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several synthetic routes that allow for the modification of its structure to enhance biological activity. The structure-activity relationship (SAR) studies suggest that variations in the substituents on the morpholine ring and the nitrophenyl group can significantly influence the compound's efficacy as a CA inhibitor or an antitumor agent .

Case Study 1: Inhibition of Carbonic Anhydrase II

A study published in RSC Advances detailed the synthesis and evaluation of morpholine-based thiazoles, where this compound was tested alongside other derivatives. The findings revealed that this compound exhibited a competitive inhibition profile against CA-II, with IC50 values comparable to established inhibitors like acetazolamide .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer properties of sulfonamide derivatives, researchers reported that this compound showed promising results against various cancer cell lines, including breast and lung cancer models. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Differences from Analogous Syntheses :

  • C1/C2 Synthesis : These derivatives use aniline or 4-methoxyaniline instead of 2-nitroaniline, highlighting the versatility of the sulfonyl chloride intermediate .
  • Thiopyrimidines (6c–f) : Synthesized via nucleophilic substitution between 2-thiouracils and N-(2-chloroethyl)morpholine, emphasizing heterocyclic core formation over sulfonamide coupling .

Physicochemical Properties

  • Polarity : The nitro group increases polarity compared to phenyl or methoxyphenyl analogs, enhancing solubility in polar aprotic solvents (e.g., DMSO) but reducing lipid membrane permeability .
  • Acidity : The nitro group withdraws electron density, increasing the acidity of the sulfonamide N–H proton (pKa ~8–10 estimated), which may influence binding to biological targets .
  • This contrasts with methoxy or alkyl-substituted analogs, which are more chemically inert .

Stability and Reactivity Considerations

  • Photodegradation : Nitroaromatic compounds often undergo photolytic degradation, necessitating stability studies under light exposure.
  • Reductive Metabolism : The nitro group may be reduced in vivo to an amine or hydroxylamine, which could be toxic or pharmacologically active. This contrasts with morpholine-containing thiopyrimidines, where metabolic pathways involve oxidation of the sulfur atom .
  • Synthetic Byproducts: notes that 2-(morpholin-4-yl)ethane-1-sulfonamide is a common byproduct in diazo compound synthesis. Purification steps must ensure removal of such impurities .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(morpholin-4-yl)-N-(2-nitrophenyl)ethane-1-sulfonamide?

Methodological Answer:
The synthesis typically involves a sulfonylation reaction between a sulfonyl chloride intermediate and 2-nitroaniline. For example:

  • Step 1: Prepare the sulfonyl chloride derivative by reacting 2-(morpholin-4-yl)ethanesulfonic acid with thionyl chloride (SOCl₂) under reflux .
  • Step 2: React the sulfonyl chloride with 2-nitroaniline in pyridine at 0–5°C to minimize side reactions. Pyridine acts as both a base and solvent to neutralize HCl byproducts .
  • Purification: Crystallize the product using a 1:1 acetic acid/water mixture to achieve yields of 12–60% .

Advanced: How can researchers optimize low yields during the sulfonylation step?

Methodological Answer:
Low yields often stem from incomplete sulfonyl chloride formation or competing hydrolysis. Strategies include:

  • Temperature Control: Maintain strict temperature control (0–5°C) during the reaction to suppress hydrolysis of the sulfonyl chloride intermediate .
  • Solvent Choice: Use anhydrous dichloromethane instead of pyridine for moisture-sensitive reactions, with triethylamine as a non-nucleophilic base .
  • Reagent Ratios: Employ a 10–20% molar excess of 2-nitroaniline to drive the reaction to completion.

Basic: Which spectroscopic techniques are essential for confirming structural integrity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ ~3.6 ppm for N-CH₂), sulfonamide (-SO₂-NH-), and nitrophenyl groups (aromatic protons at δ ~7.5–8.5 ppm) .
  • FT-IR Spectroscopy: Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (ESI–MS): Verify molecular weight and fragmentation patterns .

Advanced: How to resolve discrepancies in observed vs. predicted NMR chemical shifts?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Mitigation steps:

  • Solvent Standardization: Use deuterated DMSO or CDCl₃ for consistent referencing.
  • 2D NMR (HSQC, HMBC): Resolve ambiguous assignments by correlating ¹H and ¹³C signals .
  • Purity Check: Confirm purity via TLC (Rf comparison) or HPLC before analysis .

Advanced: What crystallographic strategies address refinement challenges for this compound?

Methodological Answer:
For X-ray crystallography:

  • Software Tools: Use SHELXL for small-molecule refinement, applying restraints for disordered morpholine or nitrophenyl groups .
  • Twinning: If twinning occurs (common in sulfonamides), apply the TWIN/BASF commands in SHELXL to model overlapping lattices .
  • ORTEP Visualization: Generate anisotropic displacement ellipsoid plots using WinGX/ORTEP to validate thermal motion models .

Advanced: How to investigate potential biological targets of this compound?

Methodological Answer:

  • Molecular Docking: Use PubChem data (CID: 485.62) to model interactions with enzymes like carbonic anhydrase or kinases .
  • In Vitro Assays: Screen against enzyme panels (e.g., kinase inhibitors) using fluorescence polarization or SPR binding assays .
  • SAR Studies: Synthesize analogs (e.g., replacing morpholine with piperazine) to correlate structural features with activity .

Advanced: What computational methods predict the compound’s molecular geometry and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian or ORCA to calculate bond lengths, angles, and electrostatic potentials .
  • Puckering Analysis: Apply Cremer-Pople parameters to analyze ring puckering in morpholine if crystallographic disorder is observed .
  • Reactivity Prediction: Use Frontier Molecular Orbital (FMO) theory to identify nucleophilic/electrophilic sites for reaction planning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.